molecular formula C9H8N2OS2 B1587326 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole CAS No. 56409-57-5

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole

Cat. No. B1587326
CAS RN: 56409-57-5
M. Wt: 224.3 g/mol
InChI Key: GTLZSTJXXWVOJT-UHFFFAOYSA-N
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Description

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic compound that has received significant attention due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of specific enzymes, such as cyclooxygenase-2, acetylcholinesterase, and tyrosinase. It may also interact with specific receptors or signaling pathways, leading to its observed effects.

Biochemical And Physiological Effects

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. This compound has also been shown to inhibit acetylcholinesterase activity and tyrosinase activity. In vivo studies have demonstrated its potential as an anti-inflammatory agent, as well as its ability to inhibit tumor growth.

Advantages And Limitations For Lab Experiments

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in reasonable yields. It is also stable under standard laboratory conditions. However, this compound has limitations, such as its solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for the study of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to explore its potential as a corrosion inhibitor in various industries. Additionally, more studies are needed to investigate its anti-viral and anti-microbial activities, which could lead to the development of new treatments for infectious diseases. Finally, the potential of this compound as a therapeutic agent for different types of cancer should be further explored.
Conclusion:
In conclusion, 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new treatments for various diseases and the discovery of new materials for industrial applications.

Scientific Research Applications

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. This compound has also been investigated for its potential as a corrosion inhibitor, as well as its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

5-benzylsulfanyl-1,2,4-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c12-8-10-9(14-11-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLZSTJXXWVOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373471
Record name 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole

CAS RN

56409-57-5
Record name 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56409-57-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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